molecular formula C10H13ClN2O2 B1429755 Tert-butyl (3-chloropyridin-2-yl)carbamate CAS No. 873456-96-3

Tert-butyl (3-chloropyridin-2-yl)carbamate

Cat. No.: B1429755
CAS No.: 873456-96-3
M. Wt: 228.67 g/mol
InChI Key: WJJBGEBSDUYPOY-UHFFFAOYSA-N
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Description

Tert-butyl (3-chloropyridin-2-yl)carbamate is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom at the 3-position and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-chloropyridin-2-yl)carbamate typically involves the reaction of 3-chloropyridin-2-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (3-chloropyridin-2-yl)carbamate can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide.

  • Reduction: The chlorine atom can be reduced to form the corresponding amine.

  • Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.

Major Products Formed:

  • Pyridine N-oxide: Formed by the oxidation of the pyridine ring.

  • Amine Derivatives: Resulting from the reduction of the chlorine atom.

  • Substituted Pyridines: Obtained by substituting the chlorine atom with other functional groups.

Scientific Research Applications

Tert-butyl (3-chloropyridin-2-yl)carbamate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand the interaction of pyridine derivatives with biological targets.

  • Industry: It can be utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl (3-chloropyridin-2-yl)carbamate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate: Similar structure with bromine substitution instead of chlorine.

  • Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate: Similar structure with an additional methyl group.

Uniqueness: Tert-butyl (3-chloropyridin-2-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-(3-chloropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJBGEBSDUYPOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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